2-(Heptylsulfanyl)naphthalene-1,4-dione
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Overview
Description
2-(Heptylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound features a heptylsulfanyl group attached to the naphthalene-1,4-dione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with heptylthiol. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 1,4-naphthoquinone in dichloromethane.
- Add heptylthiol and triethylamine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Heptylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-(Heptylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Heptylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the heptylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
2-(Methylthio)naphthalene-1,4-dione: Similar structure with a methylthio group instead of heptylsulfanyl.
Uniqueness
2-(Heptylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
89478-13-7 |
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Molecular Formula |
C17H20O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-heptylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20O2S/c1-2-3-4-5-8-11-20-16-12-15(18)13-9-6-7-10-14(13)17(16)19/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI Key |
KUCKSRCSUFUNKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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